3-(2,2,2-Trifluoroethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which significantly influences its chemical properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Mechanism of Action
Mode of Action
It has been used in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams through a [2 + 3] annulation reaction . This suggests that the compound may interact with its targets through a similar annulation reaction, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Its use in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams suggests that it may induce structural changes in target molecules .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoroethyl group can have significant effects on the biochemical properties of the compound . The presence of the trifluoroethyl group can influence the acidity and reactivity of the benzoic acid moiety .
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 115-118 degrees Celsius , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is known that benzoic acid derivatives can be metabolized in the body, potentially involving various enzymes and cofactors .
Transport and Distribution
It is known that benzoic acid derivatives can be transported across cell membranes .
Subcellular Localization
It is known that benzoic acid derivatives can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid typically involves the reaction of 3-bromobenzoic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: 3-(2,2,2-Trifluoroethyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2,2,2-Trifluoroethanol
Comparison: 3-(2,2,2-Trifluoroethyl)benzoic acid is unique due to the position of the trifluoroethyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid, the trifluoroethyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYNRGCRLGAFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114980-36-8 |
Source
|
Record name | 3-(2,2,2-trifluoroethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.